molecular formula C9H14O3 B2738013 2-Propenoic acid, 3-(tetrahydro-2H-pyran-4-yl)-, methyl ester CAS No. 1334681-29-6

2-Propenoic acid, 3-(tetrahydro-2H-pyran-4-yl)-, methyl ester

Cat. No. B2738013
M. Wt: 170.208
InChI Key: XANRQHDDIFUULR-NSCUHMNNSA-N
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Description

  • Structure : The compound has an ethyl ester group attached to the 3-position of a tetrahydro-2H-pyran-4-yl ring, which is further conjugated with a propenoic acid group (2E configuration) .

Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydro-2H-pyran-4-yl ring fused with an ethyl ester group and a propenoic acid moiety. The 2E configuration indicates the presence of a double bond in the propenoic acid portion .


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 274.4°C .
  • Density : Predicted density is 1.084 g/cm³ .

Scientific Research Applications

Catalytic Applications

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process showcases the utility of related compounds in facilitating organic synthesis reactions, yielding products in high efficiency without loss of catalytic activity through multiple runs (Tayebi et al., 2011).

Synthetic Routes and Reactions

The synthesis of "2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester" and its subsequent reactions with various compounds illustrate the adaptability of similar esters in creating fluorinated compounds. These reactions led to the formation of compounds with potential applications in materials science and pharmaceuticals (Pimenova et al., 2003).

Material Science and Polymers

Research into the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one demonstrates the role of similar esters in the production of novel materials. These compounds, through various chemical transformations, contribute to the development of materials with unique properties, highlighting the importance of esters in advancing material science (Hanzawa et al., 2012).

Novel Synthetic Approaches

In a novel synthetic approach, the methyl esters of ω-(para styryl)alkanoic acids were synthesized and converted into copolymers, showcasing the potential of using such esters in creating functionalized polymers. This research opens new pathways in polymer science, offering methods to bypass complications in polymerization processes and achieve desirable material properties (Dalil et al., 2000).

properties

IUPAC Name

methyl (E)-3-(oxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h2-3,8H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRQHDDIFUULR-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(tetrahydro-2H-pyran-4-yl)-, methyl ester

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